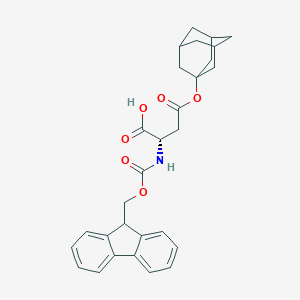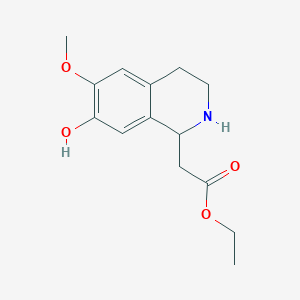
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate, also known as THIQ, is a synthetic compound that has been used extensively in scientific research. THIQ is a derivative of tetrahydroisoquinoline, a class of organic compounds that have been found to have a wide range of biological activities. THIQ has been of particular interest due to its ability to act as an agonist at the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain.
Mecanismo De Acción
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the mu-opioid receptor by this compound leads to the inhibition of neurotransmitter release, resulting in the modulation of pain and reward pathways in the brain. This compound also activates the release of endogenous opioids such as enkephalins and endorphins, which further modulate the activity of the mu-opioid receptor.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including analgesia, sedation, and reward-related behaviors. This compound has also been shown to induce the release of dopamine in the brain, which is involved in the regulation of mood, motivation, and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate in lab experiments is its potency as an agonist at the mu-opioid receptor, which allows for the investigation of the role of this receptor in various biological processes. However, this compound has limited selectivity for the mu-opioid receptor, and can also activate other opioid receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate in scientific research. One area of interest is the investigation of the role of the mu-opioid receptor in the development of opioid tolerance and dependence. Another area of interest is the development of more selective agonists for the mu-opioid receptor, which may have fewer side effects and greater therapeutic potential. Additionally, this compound may be used as a tool for the investigation of the mechanisms underlying pain and reward pathways in the brain.
Métodos De Síntesis
The synthesis of Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate involves a multi-step process that includes the use of various reagents and solvents. The first step involves the condensation of 3,4-dimethoxyphenethylamine with ethyl oxalyl chloride to form ethyl 3,4-dimethoxyphenethyl oxalate. This intermediate is then reacted with sodium borohydride to yield the corresponding alcohol, which is further converted to the this compound derivative using acetic anhydride and catalytic amounts of sulfuric acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-YL)acetate has been used extensively in scientific research to investigate the role of the mu-opioid receptor in the modulation of pain and reward pathways in the brain. Studies have shown that this compound is a potent agonist at the mu-opioid receptor, and can induce analgesia and reward-related behaviors in animal models. This compound has also been used to investigate the mechanisms underlying the development of opioid tolerance and dependence.
Propiedades
Número CAS |
111599-04-3 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
ethyl 2-(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H19NO4/c1-3-19-14(17)8-11-10-7-12(16)13(18-2)6-9(10)4-5-15-11/h6-7,11,15-16H,3-5,8H2,1-2H3 |
Clave InChI |
IHNIJGQFZOMHFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)O |
SMILES canónico |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)O |
Sinónimos |
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-,ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



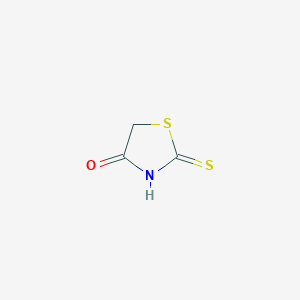

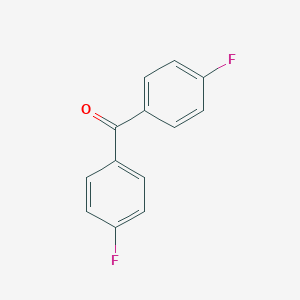

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
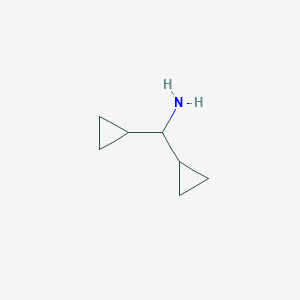
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

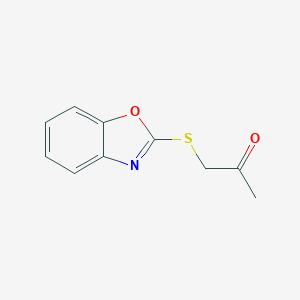
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
